N-(2-benzylphenyl)-2-chloroacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-benzylphenyl)-2-chloroacetamide, such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, involves spectroscopic investigations including Fourier transform infrared (FTIR) and FT-Raman spectra analysis. These methods are used to analyze the vibrational characteristics of the compounds and the influence of substituent groups on the amide group frequencies (Arjunan et al., 2009).
Molecular Structure Analysis
The molecular structure of N-(2-benzylphenyl)-2-chloroacetamide can be understood by studying compounds with similar structures. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows it crystallizes in the monoclinic C2/c space group, with intermolecular N-H···O hydrogen bonds forming a chain along the b axis (Marinova et al., 2022).
Scientific Research Applications
Synthesis and Applications in Anticancer Research
- Synthesis of Anticancer Derivatives : N-(2-benzylphenyl)-2-chloroacetamide has been used in synthesizing derivatives with notable anticancer activities. For instance, some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, prepared by reacting N-(2-benzylphenyl)-2-chloroacetamide with different phenol or thiophenol derivatives, showed significant anticancer activity (Tay, Yurttaş, & Demirayak, 2012).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- Building Blocks for Heterocyclic Compounds : N-(2-benzylphenyl)-2-chloroacetamide serves as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products. This process involves elimination of aniline/2-aminobenzothiazole and has been confirmed through analytical and spectral studies (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Lipophilicity and Pharmacokinetics Prediction
- Chemometric Approach in Drug Research : The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides, a category including N-(2-benzylphenyl)-2-chloroacetamide, were predicted using a chemometric approach. This involved using reversed-phase thin-layer chromatography and correlating chromatographic retention parameters with lipophilicity and pharmacokinetic predictors (Vastag, Apostolov, & Matijević, 2018).
Herbicidal Activity
- Development of Herbicides : N-(2-benzylphenyl)-2-chloroacetamide has been used in the synthesis of herbicides. For example, N-(1-Alkenyl)-2-chloroacetamides with an aryl substituent exhibited herbicidal activities against paddy field weeds (Okamoto, Kato, Ogasawara, Konnai, & Takematsu, 1991).
Nitrile Formation through Pyrolysis
- Chemical Transformations and Synthesis : The pyrolysis of N-(2-benzylphenyl)-2-chloroacetamide leads to the formation of nitriles, a process involving iso-nitrile formation, formaldehyde, and hydrogen chloride (Brown, Butcher, & Fergie, 1973).
Effects on Protein Synthesis
- Biochemical Research : Studies on chloracetamides, including N-(2-benzylphenyl)-2-chloroacetamide, have explored their effects on protein synthesis, both in vivo and in vitro. However, these compounds did not significantly affect polypeptide elongation or specific polypeptide synthesis in a cell-free system (Deal, Reeves, Larkins, & Hess, 1980).
Safety And Hazards
The safety and hazards of N-(2-benzylphenyl)-2-chloroacetamide are not explicitly available. However, safety data sheets of related compounds might provide some insights89.
Future Directions
There is no specific information available on the future directions of N-(2-benzylphenyl)-2-chloroacetamide. However, a study on the effect of alkyl chain length of N-alkyl-N’-(2-benzylphenyl)ureas on gelation suggests that these compounds could be used as low molecular weight gelators for various organic solvents and ionic liquids2.
Please note that the information provided is based on the available data and there might be more recent studies or data available. For a comprehensive analysis, it’s recommended to conduct a thorough literature review and experimental studies.
properties
IUPAC Name |
N-(2-benzylphenyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCYKOPNFLUUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368394 | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylphenyl)-2-chloroacetamide | |
CAS RN |
21535-43-3 | |
Record name | 2-Chloro-N-[2-(phenylmethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(diphenylmethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-benzylphenyl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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